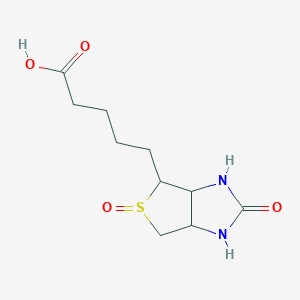![molecular formula C11H14N2 B3325639 6-(Pyridin-4-yl)-3-azabicyclo[3.2.0]heptane CAS No. 2169087-71-0](/img/structure/B3325639.png)
6-(Pyridin-4-yl)-3-azabicyclo[3.2.0]heptane
Vue d'ensemble
Description
6-(Pyridin-4-yl)-3-azabicyclo[3.2.0]heptane, also known as PHT or PHNO, is a novel and potent dopamine D2 receptor agonist. It has been extensively studied for its potential use in the treatment of various psychiatric and neurological disorders.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research has demonstrated various synthesis methods and structural analyses of compounds related to 6-(Pyridin-4-yl)-3-azabicyclo[3.2.0]heptane. For instance, the synthesis of azabicyclo[3.2.0]heptan-7-ones from pyrrole was explored, highlighting the potential of these compounds in chemical research and development (Gilchrist, Lemos, & Ottaway, 1997). Another study focused on the structural characteristics of a 3-azabicyclo[3.2.0]heptane derivative, providing insights into its molecular geometry and crystal packing (Hijji, Benjamin, Benjamin, Butcher, & Jasinski, 2009).
Chemical Transformations
Chemical transformations involving azabicyclo[3.2.0]heptane derivatives have been studied, revealing methods for synthesizing various pyridine derivatives. This includes a proposed mechanism for the generation of pyridines through heating azabicyclo[3.2.0]hept-2-en-4-ones in toluene (Hemming et al., 2011).
Pharmaceutical Research
In pharmaceutical research, derivatives of 7-azabicyclo[2.2.1]heptane have been identified as potential ligands for positron emission tomography (PET) imaging of nicotinic acetylcholine receptors. This highlights the role of azabicyclo[3.2.0]heptane derivatives in the development of novel imaging agents (Gao et al., 2007).
Multicomponent Cascade Reactions
A novel multicomponent cascade reaction led to the formation of a strained 3-azabicyclo[3.2.0]heptane derivative. The study demonstrated that the formation of this bicyclic product is highly diastereoselective and predominantly affords one diastereoisomer. The synthesized azabicycloheptanes are essential pharmacophores, indicating their potential application in drug discovery and medicinal chemistry (Kriis et al., 2010).
Receptor Selective Agonists
Research into 3,6-diazabicyclo[3.2.0]heptanes has shown their potential as novel alpha4beta2 nicotinic acetylcholine receptor selective agonists. These studies focus on the binding affinity and agonist activity of these compounds, providing a basis for developing new treatments targeting specific receptor subtypes (Ji et al., 2007).
Propriétés
IUPAC Name |
6-pyridin-4-yl-3-azabicyclo[3.2.0]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-3-12-4-2-8(1)10-5-9-6-13-7-11(9)10/h1-4,9-11,13H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCDLKJDFPQWCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC2C1C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-ol](/img/structure/B3325556.png)
![[2-[(Z)-2-Methylene-3beta,5beta-bis(tert-butyldimethylsiloxy)cyclohexane-1-ylidene]ethyl]diphenylphosphine oxide](/img/structure/B3325562.png)


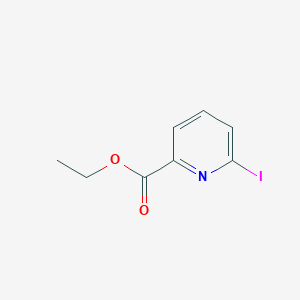
![(S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3325595.png)
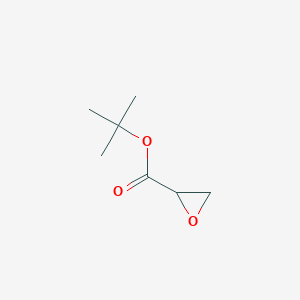
![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B3325604.png)
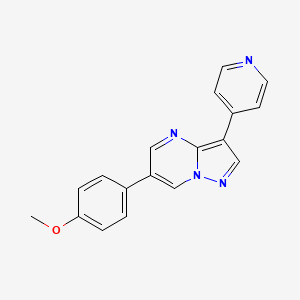

![Decahydrocyclobuta[1,2-c:3,4-c']dipyrrole](/img/structure/B3325625.png)
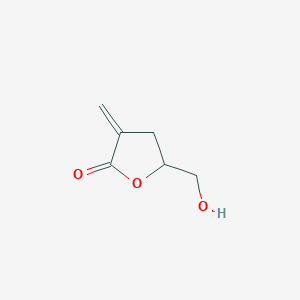
![2-Propenoic acid,3-[4-(acetyloxy)-3-methoxyphenyl]-,2-acetyl-5-methoxyphenyl ester](/img/structure/B3325640.png)
